Stereochemical Purity of 1,2-Cyclopentanedicarboxylic Acid Isomers via Chiral Resolution
The procurement value of 1,2-cyclopentanedicarboxylic acid derivatives is directly tied to stereochemical purity. A patented process demonstrates the resolution of racemic 4-oxo-1,2-cyclopentanedicarboxylic acid to yield the specific (1R,2R) isomer in high purity using brucine or ephedrine as resolving agents [1]. This method provides a quantitative benchmark for achieving stereoisomerically pure material, a critical requirement for advanced pharmaceutical intermediates.
| Evidence Dimension | Stereochemical Purity and Yield of Resolution Process |
|---|---|
| Target Compound Data | High purity and yield for the (1R,2R)-4-oxo-1,2-cyclopentanedicarboxylic acid isomer via selective precipitation. |
| Comparator Or Baseline | Racemic 4-oxo-1,2-cyclopentanedicarboxylic acid. |
| Quantified Difference | Selective precipitation yields the desired (1R,2R) isomer with high purity, leaving the (1S,2S) isomer in solution. |
| Conditions | Reaction with brucine or (1R,2S)-(-)-ephedrine in a suitable solvent system. |
Why This Matters
For procurement managers sourcing intermediates for chiral drug synthesis, this evidence confirms a viable, scalable path to high-purity stereoisomers, a key differentiator from unresolved racemic mixtures.
- [1] Chagas, R. A. V. et al. METHODS AND INTERMEDIATE COMPOUNDS FOR OBTAINING MACROCYCLIC INHIBITORS OF PROTEASE HCV. Russian Patent RU2628081C2, August 14, 2017. View Source
